Ruzadolane
Overview
Description
Ruzadolane is a compound with the molecular formula C18H19F2N5S . It is also known by other names such as UP 26-91 . Ruzadolane is a non-narcotic, centrally-acting analgesic agent .
Molecular Structure Analysis
The IUPAC name of Ruzadolane is 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Ruzadolane has a molecular weight of 375.4 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 5 . The exact mass and monoisotopic mass of Ruzadolane are 375.13292312 g/mol .Scientific Research Applications
Synthesis and Multicomponent Reactions
Ruzadolane, an analgesic compound, has been synthesized through a novel, catalyst-free multicomponent reaction. This process involves cyclic tertiary amines, electron-deficient aryl halides or heteroaromatic halides, and Na2S, enabling facile C-N bond cleavage of the cyclic tertiary amines. This method is noted for its directness, operational simplicity, and compatibility with a wide range of functional groups, yielding drug-like products that contain amine, azaarene, thioether, or phenol ether functionalities in good to excellent yields (Qiming Zhu et al., 2017).
Applications in Agriculture and Plant Research
While direct research on Ruzadolane in the context of agriculture and plant research isn't available, studies on related compounds and techniques provide insights into potential applications. For example, research on Oryza rufipogon, a relative of cultivated rice, has identified quantitative trait loci (QTL) alleles beneficial for agronomic traits. Such research underlines the potential of leveraging genetic diversity in wild species for agricultural improvement, which could be relevant for compounds like Ruzadolane in terms of understanding plant responses to chemical compounds (J. Xiao et al., 1998).
Educational and Technology Tools in Scientific Inquiry
The development of educational platforms like Ruzo, a mobile scientific inquiry platform, demonstrates the integration of technology in scientific research and education. While not directly related to Ruzadolane, such platforms exemplify how technology can be used to engage students in the research process, potentially including studies related to pharmaceutical compounds like Ruzadolane (Oren Zuckerman et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKBLLCVOKCEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151181 | |
Record name | Ruzadolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ruzadolane | |
CAS RN |
115762-17-9 | |
Record name | Ruzadolane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruzadolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUZADOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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